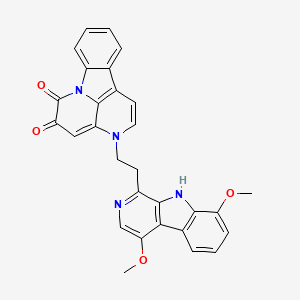

Picrasidine M

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H22N4O4 |

|---|---|

Molecular Weight |

490.5 g/mol |

IUPAC Name |

6-[2-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)ethyl]-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione |

InChI |

InChI=1S/C29H22N4O4/c1-36-23-9-5-7-18-25-24(37-2)15-30-19(27(25)31-26(18)23)11-13-32-12-10-17-16-6-3-4-8-20(16)33-28(17)21(32)14-22(34)29(33)35/h3-10,12,14-15,31H,11,13H2,1-2H3 |

InChI Key |

RXCDWRJHTVZARX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCN4C=CC5=C6C4=CC(=O)C(=O)N6C7=CC=CC=C57)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Picrasidine M |

Origin of Product |

United States |

Foundational & Exploratory

Picrasma quassioides: A Comprehensive Technical Guide to Picrasidine M

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasma quassioides, a plant with a rich history in traditional medicine, is a notable source of a diverse array of bioactive compounds. Among these, the bis-β-carboline alkaloid Picrasidine M has emerged as a molecule of significant interest. This technical guide provides an in-depth overview of Picrasma quassioides as a source of this compound, detailing its extraction, isolation, and potential biological activities. The document summarizes quantitative data, presents detailed experimental protocols for key methodologies, and visualizes complex biological pathways and workflows to support further research and drug development endeavors.

Introduction

Picrasma quassioides (D.Don) Benn., belonging to the Simaroubaceae family, is a deciduous shrub or small tree native to regions of Asia, including China, Japan, and Korea. Traditionally, various parts of the plant have been used to treat a range of ailments, including fever, inflammation, and infections. Phytochemical investigations have revealed a complex chemical profile rich in alkaloids, quassinoids, and triterpenoids.

Among the diverse alkaloids isolated from this plant, the bis-β-carboline alkaloids, a class of dimeric indole alkaloids, are of particular interest due to their potent biological activities. This compound is a member of this class and has been successfully isolated from the root bark of Picrasma quassioides. This guide focuses on the methodologies for obtaining this compound from its natural source and explores its putative biological effects based on studies of closely related compounds.

Phytochemical Profile of Picrasma quassioides

Picrasma quassioides is a rich reservoir of various classes of phytochemicals. A general overview of the major bioactive constituents is presented in Table 1.

Table 1: Major Phytochemical Classes in Picrasma quassioides

| Phytochemical Class | Examples | Primary Plant Part | Reference(s) |

| β-Carboline Alkaloids | 1-hydroxymethyl-β-carboline, 1-formyl-β-carboline | Stems, Roots | |

| Bis-β-Carboline Alkaloids | Picrasidine A, Picrasidine C, this compound, Picrasidine N | Root Bark, Stems | |

| Canthinone Alkaloids | Canthin-6-one, 4-methoxy-5-hydroxycanthin-6-one | Stems | |

| Quassinoids | Quassin, Nigakilactone B | Stems | |

| Triterpenoids | - | - |

Extraction and Isolation of this compound

The isolation of this compound from Picrasma quassioides involves a multi-step process of extraction and chromatographic separation. While the original 1985 protocol by Ohmoto and Koike provides the foundational methodology, modern adaptations for isolating similar alkaloids offer enhanced efficiency and purity.

General Experimental Protocol for Alkaloid Extraction

The following is a generalized protocol for the extraction of alkaloids from Picrasma quassioides, based on modern methodologies for related compounds.

3.1.1. Plant Material and Extraction

-

Plant Material: Dried and pulverized root bark of Picrasma quassioides is the primary source material.

-

Solvent Extraction: The powdered plant material is typically extracted with methanol at room temperature. The extraction is repeated multiple times to ensure exhaustive recovery of the alkaloids.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

3.1.2. Acid-Base Partitioning for Alkaloid Enrichment

-

The crude extract is suspended in a dilute acidic solution (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH) to a pH of approximately 9-10.

-

The basified solution is subsequently extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the free alkaloid bases.

-

The organic layer is washed, dried, and concentrated to yield a crude alkaloid fraction.

Chromatographic Purification of this compound

The crude alkaloid fraction is a complex mixture that requires further separation to isolate this compound. A combination of chromatographic techniques is employed for this purpose.

3.2.1. Column Chromatography

-

Stationary Phase: Silica gel is commonly used as the initial stationary phase.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing bis-β-carboline alkaloids.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column is typically used for final purification.

-

Mobile Phase: A mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape, is used as the mobile phase.

-

Detection: UV detection at a wavelength of around 254 nm is suitable for monitoring the elution of the alkaloids.

-

Isolation: The fraction corresponding to the peak of this compound is collected and the solvent is evaporated to yield the pure compound.

Quantitative Data

Table 2: Example Yields of Alkaloids from Picrasma quassioides

| Compound | Yield from 100 mg Crude Extract | Purity | Reference |

| 3-methylcanthin-2,6-dione | 22.1 mg | 89.30% | |

| 4-methoxy-5-hydroxycanthin-6-one | 4.9 mg | 98.32% | |

| 1-mthoxycarbonyl-β-carboline | 1.2 mg | 98.19% | |

| 4-methoxy-5-hydroxycanthin-6-one (from a different study) | 365.4 mg | 97.8% |

Note: These yields are for different alkaloids and serve as an illustrative example. The actual yield of this compound may vary depending on the plant material and extraction methodology.

Biological Activity and Signaling Pathways of this compound (Inferred)

Direct experimental evidence on the biological activity and signaling pathways of this compound is limited in the current literature. However, based on the well-documented activities of its structural analogs, particularly other bis-β-carboline alkaloids from Picrasma quassioides, it is plausible to infer potential therapeutic effects and mechanisms of action for this compound. The primary activities associated with this class of compounds are anti-inflammatory and anticancer effects, often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

Potential Anti-Inflammatory Activity

4.1.1. Inhibition of the NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. The canonical NF-κB pathway is a likely target for this compound.

Hypothesized Mechanism of Action:

-

Inhibition of IKK: this compound may inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

-

Prevention of NF-κB Translocation: By stabilizing IκBα, the NF-κB dimer (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus.

-

Downregulation of Pro-inflammatory Genes: The inhibition of NF-κB nuclear translocation leads to a decrease in the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Potential Anticancer Activity

4.2.1. Modulation of the MAPK/ERK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metastasis. Several picrasidine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

Hypothesized Mechanism of Action:

-

Inhibition of Upstream Kinases: this compound may target one or more of the upstream kinases in the MAPK/ERK cascade, such as RAF, MEK, or even receptor tyrosine kinases (RTKs) that activate the pathway.

-

Reduced ERK Phosphorylation: Inhibition of upstream components would lead to a decrease in the phosphorylation and activation of ERK1/2.

-

Downregulation of Cancer-Related Processes: Deactivated ERK would be unable to phosphorylate its downstream targets, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.

Caption: Hypothesized inhibition of the MAPK/ERK pathway by this compound.

Experimental Protocols for Biological Activity Assessment

The following are detailed protocols for key experiments that would be essential for elucidating the biological activity of this compound. These are based on methodologies used for closely related compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

5.1.1. Materials

-

Cancer cell lines (e.g., MDA-MB-468, SCC-47)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

5.1.2. Procedure

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to determine the effect of this compound on the phosphorylation state and expression levels of key proteins in the NF-κB and MAPK pathways.

5.2.1. Materials

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

5.2.2. Procedure

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with blocking buffer for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membranes again and detect the protein bands using the ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Caption: General workflow for Western blot analysis.

Conclusion

Picrasma quassioides is a proven source of the bis-β-carboline alkaloid, this compound. While detailed studies specifically on this compound are limited, the established methodologies for the isolation of related alkaloids and the extensive research on the biological activities of other picrasidines provide a strong foundation for future investigations. The inferred anti-inflammatory and anticancer properties, likely mediated through the NF-κB and MAPK signaling pathways, make this compound a compelling candidate for further drug discovery and development efforts. This technical guide provides the necessary framework of protocols and data to facilitate such research.

The intricate Dance of Molecules: An In-depth Technical Guide to the Biosynthesis of β-Carboline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-carboline alkaloids represent a large and structurally diverse family of natural products with a wide range of pharmacological activities, including anti-tumor, anti-viral, and neuroactive properties. Their complex structures and significant therapeutic potential have made their biosynthesis a subject of intense research. This technical guide provides a comprehensive overview of the core biosynthetic pathway of β-carboline alkaloids, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. Furthermore, this guide includes detailed experimental protocols for key assays, quantitative data for enzymatic reactions, and visual representations of the biosynthetic and signaling pathways to facilitate a deeper understanding and further research in this field.

Core Biosynthesis Pathway

The biosynthesis of β-carboline alkaloids originates from the amino acid L-tryptophan and universally proceeds through a key chemical transformation known as the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, typically tryptamine, with an aldehyde or a ketone, followed by ring closure to form the characteristic tricyclic β-carboline scaffold.[1][2]

The initial and pivotal steps in the biosynthesis are:

-

Decarboxylation of L-Tryptophan: The pathway is initiated by the decarboxylation of L-tryptophan to yield tryptamine. This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4]

-

The Pictet-Spengler Reaction: The newly formed tryptamine then undergoes a Pictet-Spengler reaction with a suitable aldehyde or keto acid. In the biosynthesis of many complex β-carboline alkaloids in plants, the aldehyde partner is secologanin, a monoterpenoid derived from the iridoid pathway. This specific condensation is catalyzed by the enzyme Strictosidine Synthase (STR) , which is considered a rate-limiting step in the biosynthesis of terpenoid indole alkaloids (TIAs), a class that includes many β-carbolines.[5][6][7] The product of this reaction is strictosidine, a central precursor for a vast array of indole alkaloids. In other organisms or for the formation of simpler β-carbolines, other aldehydes or pyruvic acid can serve as the carbonyl donor.[3]

-

Further Modifications: Following the formation of the initial tetrahydro-β-carboline structure, a series of enzymatic modifications, including oxidations, methylations, and hydroxylations, lead to the vast diversity of naturally occurring β-carboline alkaloids. For instance, the biosynthesis of harmine involves the reaction of tryptamine with pyruvate, followed by decarboxylation, hydroxylation, methylation, and finally oxidation to the fully aromatic β-carboline ring system.[3] In microorganisms, enzymes like McbB from Marinactinospora thermotolerans catalyze the Pictet-Spengler reaction with different substrates to produce unique β-carboline scaffolds.[8]

Key Enzymes in β-Carboline Biosynthesis

| Enzyme | Abbreviation | Function | Cofactor |

| Tryptophan Decarboxylase | TDC | Catalyzes the decarboxylation of L-tryptophan to tryptamine. | Pyridoxal 5'-phosphate (PLP) |

| Strictosidine Synthase | STR | Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. | None |

| Monoamine Oxidase | MAO | While primarily known for neurotransmitter degradation, it can be involved in the oxidation of tetrahydro-β-carbolines to their aromatic forms. | Flavin adenine dinucleotide (FAD) |

| McbB | McbB | A microbial enzyme that catalyzes the Pictet-Spengler reaction of L-tryptophan and oxaloacetaldehyde. | None |

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes available kinetic data for key enzymes involved in the biosynthesis of β-carboline alkaloids. This data is crucial for understanding the efficiency and substrate preference of these enzymes and for metabolic engineering efforts.

| Enzyme | Substrate(s) | Km | Vmax | Source Organism | Reference(s) |

| Strictosidine Synthase (STR) | Tryptamine | 2.3 mM | Not Reported | Catharanthus roseus | [9] |

| Secologanin | 3.4 mM | Not Reported | Catharanthus roseus | [9] | |

| Tryptamine | 0.83 mM | 5.85 nkat/mg | Catharanthus roseus | [10] | |

| Secologanin | 0.46 mM | 5.85 nkat/mg | Catharanthus roseus | [10] |

Experimental Protocols

Tryptophan Decarboxylase (TDC) Enzyme Assay

This protocol describes a method for determining the activity of tryptophan decarboxylase by quantifying the tryptamine produced.

Materials:

-

Purified TDC enzyme or crude protein extract

-

L-tryptophan solution (substrate)

-

Pyridoxal 5'-phosphate (PLP) solution (cofactor)

-

Phosphate buffer (e.g., 50 mM, pH 7.6)

-

Methanol (for quenching the reaction)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or fluorescence detector

Procedure:

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing:

-

Phosphate buffer

-

PLP solution (final concentration, e.g., 4 µM)

-

L-tryptophan solution (final concentration, e.g., 5 mM)

-

Purified TDC enzyme or protein extract (e.g., 16 µM)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 5, 10, 20 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol to precipitate the protein.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Sample Preparation for HPLC: Carefully transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis: Inject the sample onto the HPLC system. The separation of tryptophan and tryptamine is typically achieved on a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

-

Quantification: Detect and quantify the tryptamine peak by monitoring the absorbance at a specific wavelength (e.g., 280 nm) or by fluorescence detection. The amount of tryptamine produced is used to calculate the enzyme activity.[11]

Strictosidine Synthase (STR) Enzyme Assay

This protocol outlines a spectrophotometric method for measuring the activity of strictosidine synthase.

Materials:

-

Purified STR enzyme or crude protein extract

-

Tryptamine solution (substrate)

-

Secologanin solution (substrate)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Ethyl acetate

-

Dilute ammonia solution

-

5 M Sulfuric acid (H₂SO₄)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a test tube, combine:

-

Phosphate buffer

-

Tryptamine solution

-

Secologanin solution

-

STR enzyme preparation

-

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time.

-

Extraction: Stop the reaction and extract the product, strictosidine, by adding ethyl acetate and vortexing.

-

Washing (for high substrate concentrations): If high concentrations of substrates are used, wash the organic extract with dilute ammonia to remove any co-extracted secologanin.

-

Evaporation: Transfer the ethyl acetate layer to a new tube and evaporate the solvent to dryness.

-

Acid Treatment: Add 5 M H₂SO₄ to the dried residue and heat for 45 minutes. This treatment converts strictosidine to a chromophore.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting solution at 348 nm.

-

Quantification: Calculate the amount of strictosidine produced by comparing the absorbance to a standard curve prepared with known concentrations of strictosidine that have undergone the same acid treatment.[6]

An alternative and more direct method involves using HPLC to monitor the formation of strictosidine and the consumption of tryptamine simultaneously.[12]

Visualization of Pathways and Workflows

Biosynthesis Pathway of a Simple β-Carboline (Harmine)

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Jasmonate-Responsive Transcription Factors NnWRKY70a and NnWRKY70b Positively Regulate Benzylisoquinoline Alkaloid Biosynthesis in Lotus (Nelumbo nucifera) [frontiersin.org]

- 4. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. A spectrophotometric assay for strictosidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]

- 12. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Picrasidine M

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine M is a naturally occurring β-carboline alkaloid isolated from the root bark of Picrasma quassioides BENNET. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside a summary of the biological activities observed in related compounds and the broader context of alkaloids from Picrasma quassioides. Due to the limited availability of public data, this guide also highlights areas where further research is critically needed.

Introduction

The Picrasma genus is a rich source of diverse alkaloids, with many exhibiting significant pharmacological potential. Among these, the β-carboline alkaloids have attracted considerable attention for their wide range of biological activities, including anti-inflammatory and anticancer properties. This compound, a member of this family, was first isolated and its structure elucidated in the mid-1980s. However, detailed experimental data and specific biological studies on this compound remain scarce in publicly accessible literature. This guide aims to consolidate the available information on this compound and to provide a framework for future research and development.

Physical and Chemical Properties

Comprehensive experimental data for the physical and chemical properties of this compound are not widely available in the public domain. The following tables summarize the available computed data from reputable chemical databases and the limited information from primary literature references.

Table 1: General and Computed Physical & Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₂N₄O₄ | PubChem[1] |

| Molecular Weight | 490.5 g/mol | PubChem[1] |

| Monoisotopic Mass | 490.16410520 Da | PubChem[1] |

| Appearance | Yellow amorphous powder | Inferred from related compounds |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| XLogP3-AA | 4.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 89.5 Ų | PubChem[1] |

Table 2: Spectroscopic Data for this compound

Detailed experimental spectroscopic data for this compound is not available in the searched public literature. The structural elucidation was originally reported by Ohmoto et al. in 1985, but the full spectral data from this publication could not be accessed.

| Spectroscopic Technique | Observed Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Infrared (IR) | Data not available |

| Ultraviolet-Visible (UV-Vis) | Data not available |

| Mass Spectrometry (MS) | Data not available |

Biological Activity and Signaling Pathways

Specific biological studies on this compound are notably absent in the available literature. However, the pharmacological activities of other picrasidine alkaloids and extracts from Picrasma quassioides provide a strong indication of its potential therapeutic relevance.

Context from Related Picrasidine Alkaloids

-

Anticancer Activity: Several picrasidine alkaloids have demonstrated potent anticancer effects.

-

Picrasidine G has been shown to decrease the viability of triple-negative breast cancer cells by inhibiting the EGFR/STAT3 signaling pathway[1].

-

Picrasidine I induces apoptosis in oral squamous cell carcinoma cells through the downregulation of JNK phosphorylation and cell cycle arrest[2][3][4].

-

Picrasidine J inhibits the metastasis of head and neck squamous cell carcinoma by targeting the EMT pathway, KLK-10 expression, and ERK signaling[2][5].

-

-

Anti-inflammatory Activity: Alkaloids from Picrasma quassioides are known to possess anti-inflammatory properties[3][6].

-

Studies on various β-carboline alkaloids from this plant have shown inhibition of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α and IL-6[6].

-

-

Immunomodulatory Activity:

-

Picrasidine S has been identified as a potent inducer of Type I interferon (IFN-I) and acts as a vaccine adjuvant by activating the cGAS-IFN-I signaling pathway[5].

-

Given the structural similarities between this compound and other members of the picrasidine family, it is plausible that it may share some of these biological activities. However, this requires direct experimental verification.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of related compounds, the following signaling pathways are logical starting points for investigating the biological effects of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not available in the public domain. However, based on the methodologies reported for other picrasidine alkaloids, the following workflows can be proposed.

Proposed Isolation and Purification Workflow

General Workflow for Biological Activity Screening

Conclusion and Future Directions

This compound represents an understudied natural product with significant potential, given the demonstrated activities of its structural analogs. The immediate and most critical need is the acquisition and public dissemination of its complete physical, chemical, and spectroscopic data. Following this, a systematic investigation into its biological properties, particularly its anticancer and anti-inflammatory effects, is warranted. The signaling pathways and experimental workflows outlined in this guide provide a strategic roadmap for researchers to unlock the therapeutic potential of this compound. Such studies will be invaluable for drug discovery and development professionals seeking novel lead compounds from natural sources.

References

- 1. This compound | C29H22N4O4 | CID 5320555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer effects of picrasidine I on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Picrasidine S Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Picrasidine M molecular formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine M is a beta-carboline alkaloid isolated from plants of the Picrasma genus, notably Picrasma quassioides. As a member of the broader picrasidine family, it is a subject of interest for its potential biological activities. This document provides a concise summary of the known physicochemical properties of this compound. Due to a lack of extensive published research specifically on this compound, this guide also presents data on related picrasidine compounds to offer context and potential avenues for future investigation.

Physicochemical Properties of this compound

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₂N₄O₄ | PubChem[1] |

| Molecular Weight | 490.51 g/mol | MedChemExpress[2] |

| IUPAC Name | 6-[2-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)ethyl]-1,6-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione | PubChem[1] |

| CAS Number | 99964-79-1 | MedChemExpress[2] |

Biological Activity and Signaling Pathways of this compound

As of the latest literature surveys, there is a notable absence of specific data on the biological activity, experimental protocols, and signaling pathway interactions for this compound. Research has predominantly focused on other members of the picrasidine family. The information provided in the subsequent sections pertains to these related compounds and should be considered as a potential reference for investigating this compound, not as direct findings for the molecule itself.

Reference Data from Related Picrasidine Alkaloids

The following sections detail experimental protocols and signaling pathways associated with Picrasidine J and Picrasidine S , which may provide insights into the potential biological roles of related compounds like this compound.

Experimental Protocols for Related Compounds

Cell Viability Assessment (MTT Assay) for Picrasidine J [3]

-

Objective: To determine the effect of Picrasidine J on the viability of Head and Neck Squamous Cell Carcinoma (HNSCC) cells.

-

Methodology:

-

HNSCC cell lines (Ca9-22 and FaDu) were seeded in 96-well plates.

-

Cells were treated with varying concentrations of Picrasidine J (0, 25, 50, and 100 μM) for 24 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, followed by a 2-hour incubation.

-

The resulting formazan crystals were dissolved in DMSO.

-

Absorbance was measured at 570 nm using a microplate reader to quantify cell viability.

-

Wound Healing Assay for Picrasidine J [3]

-

Objective: To assess the effect of Picrasidine J on the migration of HNSCC cells.

-

Methodology:

-

Cells were grown to confluence in 6-well plates.

-

A scratch was made in the cell monolayer using a pipette tip.

-

Cells were treated with different concentrations of Picrasidine J.

-

The wound closure was monitored and photographed at 0, 3, 6, and 24 hours.

-

The rate of migration was quantified by measuring the change in the cell-free area over time.

-

Western Blot Analysis for Picrasidine J [3]

-

Objective: To investigate the effect of Picrasidine J on the expression of proteins involved in cell signaling and metastasis.

-

Methodology:

-

Protein lysates were collected from HNSCC cells treated with Picrasidine J.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was incubated with primary antibodies against proteins of interest (e.g., ERK, p-ERK, Akt, β-catenin, E-cadherin).

-

A secondary antibody conjugated to an enzyme was used for detection.

-

Bands were visualized using a chemiluminescence detection system.

-

Signaling Pathways Implicated for Related Compounds

MAPK/ERK Signaling Pathway (Picrasidine J) [3]

Picrasidine J has been shown to inhibit the metastasis of HNSCC cells by suppressing the phosphorylation of ERK, a key component of the MAPK/ERK signaling pathway.[3] This pathway is crucial in regulating cell proliferation, differentiation, and migration.

References

Spectroscopic and Mechanistic Insights into Picrasidine M: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasidine M, a complex β-carboline alkaloid isolated from Picrasma quassioides, represents a class of natural products with significant potential in drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for the isolation and characterization of this compound are outlined. Furthermore, potential signaling pathways that may be modulated by this compound are explored based on the activities of structurally related compounds, offering a roadmap for future mechanistic studies.

Introduction

This compound belongs to the family of picrasidine alkaloids, which are known for their diverse biological activities. Isolated from the plant Picrasma quassioides (Simaroubaceae), these compounds have attracted interest for their potential therapeutic applications. The complex heterocyclic structure of this compound necessitates a thorough spectroscopic characterization for unambiguous identification and to facilitate further research into its biological functions. This document serves as a centralized resource for the key analytical data and experimental methodologies related to this compound.

Physicochemical Properties

A foundational aspect of characterizing any natural product is the determination of its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₂N₄O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 490.5 g/mol | --INVALID-LINK--[1] |

| Exact Mass | 490.16410520 Da | --INVALID-LINK--[1] |

| Appearance | Yellowish powder | Inferred from related compounds |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the complete, explicitly assigned raw data from the original seminal work by Ohmoto and Koike was not directly accessible through available public databases, this section compiles the expected spectroscopic characteristics based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of organic molecules.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex, exhibiting signals in both the aromatic and aliphatic regions. Key expected resonances include:

-

Aromatic Protons: Multiple signals between δ 7.0 and 8.5 ppm, corresponding to the protons on the β-carboline and other aromatic moieties.

-

Alkenyl Protons: Signals in the δ 5.0-6.5 ppm range may be present depending on the specific tautomeric form.

-

Methylene and Methine Protons: A series of multiplets in the δ 2.5-5.0 ppm range, corresponding to the ethyl bridge and other aliphatic protons.

-

Methoxy Protons: Sharp singlets around δ 3.8-4.0 ppm, indicative of the methoxy groups.

¹³C-NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Expected chemical shifts include:

-

Carbonyl Carbons: Resonances in the δ 160-180 ppm region.

-

Aromatic and Olefinic Carbons: A cluster of signals between δ 100 and 150 ppm.

-

Aliphatic Carbons: Signals in the δ 20-60 ppm range.

-

Methoxy Carbons: Resonances around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is anticipated to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (Amine/Amide) | 3200 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-H Stretching (Aliphatic) | 2850 - 3000 |

| C=O Stretching (Amide/Ketone) | 1630 - 1750 |

| C=N Stretching | 1600 - 1690 |

| C=C Stretching (Aromatic) | 1400 - 1600 |

| C-O Stretching (Ether) | 1000 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula.

-

Expected Molecular Ion Peak [M+H]⁺: m/z 491.1719

Experimental Protocols

The following sections outline the general procedures for the isolation and spectroscopic analysis of this compound, based on standard practices for natural product chemistry.

Isolation of this compound

This compound is typically isolated from the root bark of Picrasma quassioides[2]. The general workflow for its extraction and purification is as follows:

Spectroscopic Analysis

For structural elucidation, the purified this compound is subjected to a suite of spectroscopic analyses.

NMR Spectroscopy:

-

Sample Preparation: 1-5 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra.

Mass Spectrometry:

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) is prepared.

-

Instrumentation: High-resolution mass spectrometry is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared Spectroscopy:

-

Sample Preparation: The sample is prepared as a KBr pellet or as a thin film on a salt plate.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Potential Signaling Pathways

While direct experimental evidence for the biological targets of this compound is limited, studies on structurally similar picrasidine alkaloids provide clues to its potential mechanisms of action.

MAPK/ERK Signaling Pathway

Recent research has demonstrated that Picrasidine J, a related dimeric β-carboline alkaloid, can inhibit the metastasis of head and neck squamous cell carcinoma by reducing the phosphorylation of ERK, a key component of the MAPK/ERK signaling pathway[3][4]. This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Given the structural similarity, it is plausible that this compound may also exert its biological effects through modulation of this pathway.

cGAS-STING Pathway

Another related compound, Picrasidine S, has been identified as an inducer of the cGAS-STING pathway, acting as a potent vaccine adjuvant by enhancing both humoral and cellular immune responses. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an interferon response. The ability of a picrasidine alkaloid to activate this pathway suggests that this compound could also possess immunomodulatory properties.

Conclusion

This compound is a structurally complex natural product with the potential for significant biological activity. This guide has provided a summary of its known physicochemical properties and expected spectroscopic features. The outlined experimental protocols offer a framework for its isolation and characterization. Furthermore, the exploration of potential signaling pathways, based on the activities of related compounds, provides a rationale for future research into the mechanism of action of this compound. Further investigation is warranted to fully elucidate its spectroscopic properties and to explore its therapeutic potential, particularly in the areas of oncology and immunology.

References

- 1. This compound | C29H22N4O4 | CID 5320555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Biological Activity of Picrasidine M

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picrasidine M is a bis-β-carboline alkaloid isolated from the plant Picrasma quassioides. While its chemical structure is defined, a comprehensive review of publicly available scientific literature and bioassay databases reveals a significant lack of specific data on its biological activity. There are currently no detailed studies providing quantitative metrics (such as IC50 or EC50 values), specific experimental protocols, or elucidated signaling pathways directly attributed to this compound.

This guide, therefore, serves to highlight the current knowledge gap regarding this compound. As an alternative, to provide a valuable context for researchers, this document summarizes the well-documented biological activities of other closely related picrasidine alkaloids. This information on related compounds may offer insights into the potential, yet uninvestigated, therapeutic areas for this compound.

Introduction to this compound

This compound is a member of the picrasidine family of alkaloids, which are primarily found in Picrasma quassioides[1][2][3][4]. These compounds are characterized by their complex chemical structures. While other picrasidines have been the subject of pharmacological studies, this compound remains largely uncharacterized in terms of its biological effects.

Biological Activities of Related Picrasidine Alkaloids

To provide a framework for potential future research on this compound, this section details the biological activities of other prominent picrasidine compounds. It is crucial to note that these activities are not directly attributable to this compound but may suggest potential avenues of investigation.

Anticancer Activity

Several picrasidine alkaloids have demonstrated notable anticancer properties through various mechanisms of action.

-

Picrasidine G : Has been shown to decrease the viability of triple-negative breast cancer cells that overexpress the epidermal growth factor receptor (EGFR)[5]. Its mechanism involves the inhibition of the EGFR/STAT3 signaling pathway, leading to apoptosis, which is characterized by chromatin condensation and the cleavage of caspase 3 and PARP[5].

-

Picrasidine I : Exhibits cytotoxic effects on oral squamous cell carcinoma cells[6]. It induces cell cycle arrest at the G2/M phase and triggers apoptosis[6]. The pro-apoptotic activity of Picrasidine I is mediated by the downregulation of JNK phosphorylation within the MAPK signaling pathway[6].

-

Picrasidine J : This compound has been found to inhibit the metastasis of head and neck squamous cell carcinoma (HNSCC)[7][8]. It impedes cell motility, migration, and invasion by upregulating E-cadherin and ZO-1, while downregulating β-catenin and Snail[7][8]. Furthermore, Picrasidine J reduces the expression of the serine protease KLK-10 and decreases the phosphorylation of ERK[7][8].

Anti-inflammatory Activity

The anti-inflammatory potential of picrasidine alkaloids has also been a subject of investigation.

-

General Picrasma Alkaloids : Studies on various alkaloids from Picrasma quassioides have shown inhibitory effects on the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage-like RAW264.7 cells[9][10]. The anti-inflammatory mechanism is often linked to the inhibition of the iNOS pathway and modulation of the NF-κB pathway[9][11].

Immunomodulatory Activity

-

Picrasidine S : Has been identified as a potent vaccine adjuvant that can induce a cGAS-mediated cellular immune response[12][13]. It enhances both humoral and cellular immunity by activating the cGAS-IFN-I pathway, which leads to an improved T cell response[12][13].

Potential Signaling Pathways for Investigation

Based on the activities of its analogues, future research into the biological activity of this compound could productively focus on several key signaling pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of many cellular processes, including proliferation, differentiation, and apoptosis[14]. The fact that Picrasidine I and J both modulate components of this pathway suggests that this compound may also exert effects through this signaling cascade.

Caption: General overview of the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is central to the inflammatory response. Given the anti-inflammatory properties of other Picrasma alkaloids, investigating the effect of this compound on NF-κB activation is a logical next step.

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Proposed Experimental Workflow for Future Studies

For researchers intending to investigate the biological activity of this compound, a systematic approach is recommended.

Caption: A proposed workflow for the systematic study of this compound.

Conclusion and Future Directions

This compound represents an unexplored component of the pharmacologically rich Picrasma quassioides plant. While there is a current dearth of specific biological data, the activities of its structural analogues strongly suggest that this compound may possess significant anticancer, anti-inflammatory, and/or immunomodulatory properties.

Future research should be directed towards a systematic evaluation of this compound's bioactivity. Initial in vitro screening against a panel of cancer cell lines and in inflammatory assay models would be a crucial first step. Subsequent dose-response studies to determine potency, followed by in-depth mechanistic studies focusing on key signaling pathways such as MAPK/ERK and NF-κB, will be essential to unlock the therapeutic potential of this natural compound. Such research will be vital to fill the existing knowledge gap and to determine if this compound can be developed as a novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picrasidine S Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C29H22N4O4 | CID 5320555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Picrasidine G decreases viability of MDA-MB 468 EGFR-overexpressing triple-negative breast cancer cells through inhibition of EGFR/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Picrasidine I | CAS: 100234-59-1 | ChemNorm [chemnorm.com]

- 12. Anti-inflammatory alkaloids from the stems of Picrasma quassioides BENNET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Picrasidine L | C15H10N2O2 | CID 5324104 - PubChem [pubchem.ncbi.nlm.nih.gov]

Picrasidine M and its Derivatives: A Technical Guide to Their Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine M and its derivatives represent a class of dimeric β-carboline alkaloids isolated from the plant Picrasma quassioides.[1][2] These natural products have garnered significant interest in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound and its analogues, with a focus on their anticancer and anti-inflammatory effects. The document details the mechanisms of action, summarizes quantitative data, provides an overview of relevant experimental protocols, and visualizes key signaling pathways. While research on several picrasidine derivatives is advancing, it is important to note that publicly available data on the specific biological activities of this compound is currently limited.

Biological Effects of Picrasidine Derivatives

The primary biological activities attributed to picrasidine derivatives are their anticancer and anti-inflammatory properties. Different analogues have been shown to exert these effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of key inflammatory pathways.

Anticancer Activity

Several picrasidine derivatives, notably Picrasidine G, I, and J, have demonstrated significant anticancer effects across various cancer cell lines.

-

Picrasidine G has been shown to decrease the viability of triple-negative breast cancer (TNBC) cells that overexpress the epidermal growth factor receptor (EGFR).[3] It induces apoptosis, evidenced by chromatin condensation and the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[3]

-

Picrasidine I exhibits cytotoxic effects in oral squamous cell carcinoma and melanoma cells.[4][5] Its anticancer activity is mediated through the induction of cell cycle arrest at the G2/M phase and the activation of both intrinsic and extrinsic apoptotic pathways.[4][5]

-

Picrasidine J has been found to inhibit the motility, migration, and invasion of head and neck squamous cell carcinoma (HNSCC) cells, suggesting its potential as an anti-metastatic agent.[6][7]

While specific studies on the anticancer effects of This compound are not extensively available in the public domain, some sources suggest it may act as a PARP-1 inhibitor.[8][9][10][11][12]

Anti-inflammatory Activity

Alkaloids isolated from Picrasma quassioides, including β-carboline derivatives structurally related to picrasidines, have been reported to possess anti-inflammatory properties.[13][14] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[13][14] The anti-inflammatory mechanism often involves the inhibition of the inducible nitric oxide synthase (iNOS) pathway.[14]

Other Biological Activities

-

Picrasidine S has been identified as a potent vaccine adjuvant that can induce a cGAS-mediated cellular immune response, enhancing both humoral and cellular immunity.[15] This suggests a potential role for picrasidine derivatives in immunology and vaccine development.[15]

Quantitative Data on Biological Effects

The following tables summarize the available quantitative data on the biological effects of various Picrasidine derivatives.

Table 1: Cytotoxicity of Picrasidine Derivatives against Cancer Cell Lines

| Picrasidine Derivative | Cancer Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |

| Picrasidine G | MDA-MB-468 (TNBC) | Viability Assay | Decreased Viability | Not Specified | [3] |

| Picrasidine I | Oral Squamous Carcinoma | MTT Assay | Reduced Cell Viability | 20, 30, and 40 μM | [4][5] |

| Picrasidine J | Ca9-22, FaDu (HNSCC) | MTT Assay | No significant cytotoxicity | 25, 50, and 100 μM | [6] |

Table 2: Effects of Picrasidine Derivatives on Cancer Cell Migration and Invasion

| Picrasidine Derivative | Cancer Cell Line | Assay | Effect | Concentration | Reference |

| Picrasidine J | Ca9-22, FaDu (HNSCC) | Wound Healing Assay | Reduced cell motility | 25, 50, and 100 μM | [6] |

| Picrasidine J | Ca9-22, FaDu (HNSCC) | Transwell Invasion Assay | Reduced invasion | 25, 50, and 100 μM | [6] |

Signaling Pathways Modulated by Picrasidine Derivatives

Picrasidine derivatives exert their biological effects by modulating several key signaling pathways involved in cell growth, survival, and inflammation.

EGFR/STAT3 Signaling Pathway

Picrasidine G has been shown to inhibit the EGFR/STAT3 signaling pathway in triple-negative breast cancer cells.[3] This inhibition leads to a reduction in cancer cell proliferation.[3]

Caption: EGFR/STAT3 signaling pathway inhibition by Picrasidine G.

MAPK/ERK Signaling Pathway

Picrasidine J inhibits metastasis in head and neck squamous cell carcinoma by reducing the phosphorylation of ERK, a key component of the MAPK/ERK pathway.[6][7]

Caption: Inhibition of ERK phosphorylation by Picrasidine J.

Apoptosis Pathways

Picrasidine I induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] It disrupts the mitochondrial membrane potential and increases the activation of caspases 3, 8, and 9.[4][5]

Caption: Apoptosis induction pathways activated by Picrasidine I.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the research of picrasidine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the picrasidine derivative or vehicle control for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Harvest cells after treatment and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

-

Protein Extraction: Lyse treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p-ERK), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Wound Healing (Scratch) Assay

This assay is used to measure collective cell migration in vitro.

-

Cell Monolayer: Grow cells to a confluent monolayer in a culture plate.

-

Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Imaging: Capture images of the scratch at time zero and at regular intervals thereafter.

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

-

Chamber Preparation: Coat the upper surface of a Transwell insert (with a porous membrane) with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate to allow the cells to invade through the matrix and migrate through the membrane.

-

Staining and Counting: After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface and count them under a microscope.

Caption: General experimental workflow for studying picrasidine derivatives.

Conclusion and Future Directions

Picrasidine derivatives have emerged as a promising class of natural products with significant potential in oncology and inflammatory disease research. The existing body of work on Picrasidine G, I, and J provides a solid foundation for their further development as therapeutic agents. These compounds have been shown to modulate key signaling pathways and cellular processes with a high degree of specificity.

However, a notable gap in the current literature is the limited information available for this compound. While its existence as a natural product is established, its biological activities and mechanisms of action remain largely unexplored. Future research should prioritize the biological characterization of this compound to fully understand the therapeutic potential of the entire picrasidine family.

Further in-depth studies, including in vivo animal models and preclinical trials, are necessary to translate the promising in vitro findings of the well-characterized picrasidine derivatives into clinical applications. Additionally, structure-activity relationship (SAR) studies could guide the synthesis of novel derivatives with improved potency and selectivity. The diverse biological effects of picrasidines underscore the importance of continued exploration of natural products in drug discovery.

References

- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Picrasidine G decreases viability of MDA-MB 468 EGFR-overexpressing triple-negative breast cancer cells through inhibition of EGFR/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer effects of picrasidine I on oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma [mdpi.com]

- 7. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adooq.com [adooq.com]

- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. haihepharma.com [haihepharma.com]

- 12. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory alkaloids from the stems of Picrasma quassioides BENNET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro anti-inflammatory effects of beta-carboline alkaloids, isolated from Picrasma quassioides, through inhibition of the iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Picrasidine S Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant | THE LEI GROUP [chem.pku.edu.cn]

Picrasidine M: Unraveling the Therapeutic Potential of a Traditional Remedy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Picrasma quassioides (D. Don) Benn, a member of the Simaroubaceae family, has a long and storied history in traditional Asian medicine.[1] Officially recorded in the Korean and Chinese Pharmacopoeias, various parts of this plant have been utilized for their therapeutic properties.[1] In traditional Korean and Asian medicine, it is characterized as bitter and cold, with applications in "removing heat or dampness" and detoxification. This translates to its use in treating ailments such as wind-heat colds, sore throat, diarrhea, and eczema.[1] The plant's complex chemical makeup, rich in alkaloids and quassinoids, is believed to be the source of its diverse pharmacological effects, which modern research is beginning to validate, particularly in the areas of anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2]

Among the myriad of compounds isolated from P. quassioides is Picrasidine M, a bis-β-carboline alkaloid.[1][3][4] While its presence in this medicinally significant plant is confirmed, specific research into the biological activities and mechanisms of action of this compound remains notably scarce in publicly available scientific literature. This guide, therefore, aims to provide a comprehensive overview of the traditional context of this compound, and to present the existing scientific data on closely related picrasidine alkaloids. By examining the established pharmacological profiles of its analogues, we can infer potential avenues of research and therapeutic application for this compound, thereby providing a valuable resource for its future investigation and development.

The Chemical Landscape: Picrasidine Alkaloids

This compound belongs to the family of bis-β-carboline alkaloids, which are prominent constituents of Picrasma species.[1] These molecules are essentially dimers of β-carboline units and are recognized for their wide range of biological activities. While data on this compound is limited, extensive research has been conducted on other members of the picrasidine family, such as Picrasidine G, I, J, and S. These studies have revealed potent anti-cancer and immunomodulatory effects, offering a predictive framework for the potential bioactivities of this compound.

Pharmacological Activities of Related Picrasidine Alkaloids

The following sections detail the scientifically validated pharmacological effects of Picrasidine G, J, and S. This information is presented to offer insights into the potential therapeutic properties of the broader picrasidine class, and by extension, this compound.

Anti-Cancer Activity

Several picrasidine alkaloids have demonstrated significant potential as anti-cancer agents, primarily through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

Picrasidine G: Research has shown that Picrasidine G can reduce the viability of triple-negative breast cancer (TNBC) cells, particularly those that overexpress the epidermal growth factor receptor (EGFR).[5] The proposed mechanism involves the inhibition of the EGFR/STAT3 signaling pathway, leading to apoptosis, as evidenced by chromatin condensation and the cleavage of caspase 3 and PARP.[5]

Picrasidine J: This alkaloid has been identified as a potent inhibitor of metastasis in head and neck squamous cell carcinoma (HNSCC).[6][7] It does not exhibit significant cytotoxicity but instead hinders cell motility, migration, and invasion.[6] The mechanism is attributed to the inhibition of the epithelial-mesenchymal transition (EMT) and the downregulation of Kallikrein-10 (KLK-10) expression, mediated through the suppression of ERK phosphorylation.[6][7]

The table below summarizes the quantitative data from studies on the anti-cancer effects of Picrasidine J.

| Compound | Cell Line | Assay | Concentration(s) | Effect | Reference |

| Picrasidine J | Ca9-22 (HNSCC) | MTT Assay | 25, 50, 100 µM | No significant effect on cell viability after 24h | [6] |

| Picrasidine J | FaDu (HNSCC) | MTT Assay | 25, 50, 100 µM | No significant effect on cell viability after 24h | [6] |

| Picrasidine J | Ca9-22 (HNSCC) | Wound Healing | 25, 50, 100 µM | Significant reduction in cell motility at 3, 6, and 24h | [6] |

| Picrasidine J | FaDu (HNSCC) | Wound Healing | 25, 50, 100 µM | Significant reduction in cell motility at 3, 6, and 24h | [6] |

| Picrasidine J | Ca9-22, FaDu | Western Blot | 100 µM | Significant reduction in KLK-10 expression | [6] |

| Picrasidine J | Ca9-22, FaDu | Western Blot | Not specified | Reduced phosphorylation of ERK | [6][7] |

Immunomodulatory Effects

Picrasidine S: Recent studies have highlighted the potential of Picrasidine S as a novel vaccine adjuvant.[8][9][10] It has been shown to induce a cGAS-mediated cellular immune response, significantly enhancing both humoral and cellular immunity. The underlying mechanism involves the activation of the cGAS-IFN-I pathway, which leads to an enhanced T cell response and an increase in CD8+ central memory T cells.[8][9][10] This discovery positions picrasidine alkaloids as potential candidates for development in cancer immunotherapy and vaccine technology.

Signaling Pathways

The anti-cancer and immunomodulatory effects of picrasidine alkaloids are underpinned by their interaction with specific cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the known pathways for Picrasidine J and S.

Caption: Signaling pathway of Picrasidine J in inhibiting HNSCC metastasis.

Caption: Immunomodulatory pathway of Picrasidine S as a vaccine adjuvant.

Experimental Protocols

To facilitate further research, this section provides a summary of the key experimental methodologies employed in the study of picrasidine alkaloids. These protocols can serve as a template for the investigation of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate Head and Neck Squamous Cell Carcinoma (HNSCC) cells (e.g., Ca9-22, FaDu) in 96-well plates at a specified density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the picrasidine alkaloid (e.g., 0, 25, 50, 100 µM) for a designated period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are typically expressed as a percentage of the vehicle control.

Wound Healing (Scratch) Assay

-

Cell Seeding: Grow HNSCC cells to confluency in 6-well plates.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of the picrasidine alkaloid.

-

Imaging: Capture images of the wound at different time points (e.g., 0, 3, 6, 24 hours).

-

Analysis: Measure the width of the wound at each time point to determine the rate of cell migration and wound closure.

Western Blot Analysis

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, KLK-10, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The diagram below illustrates a generalized workflow for the isolation and screening of picrasidine alkaloids.

Caption: Generalized workflow for the study of this compound.

Conclusion and Future Directions

This compound, a constituent of the traditionally used medicinal plant Picrasma quassioides, represents a significant knowledge gap in the field of natural product pharmacology. While its own biological activities are yet to be elucidated, the substantial body of evidence for its close chemical relatives, Picrasidines G, J, and S, provides a compelling rationale for its investigation. The demonstrated anti-cancer and immunomodulatory properties of these related alkaloids, mediated through critical signaling pathways such as ERK and cGAS-IFN-I, suggest that this compound may possess a similarly valuable pharmacological profile.

For researchers, scientists, and drug development professionals, this compound offers a promising, yet unexplored, frontier. The immediate priorities for future research should include:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological screening.

-

In Vitro Screening: A broad-based screening of this compound against various cancer cell lines and in models of inflammation and immune response.

-

Mechanism of Action Studies: Upon identification of significant bioactivity, detailed investigations into the underlying molecular mechanisms and signaling pathways are crucial.

-

In Vivo Studies: Promising in vitro results should be followed by validation in animal models to assess efficacy, toxicity, and pharmacokinetic properties.

By leveraging the established methodologies and understanding of related compounds presented in this guide, the scientific community is well-equipped to unlock the potential of this compound and continue the tradition of deriving novel therapeutics from natural sources.

References

- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C29H22N4O4 | CID 5320555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Picrasidine G decreases viability of MDA-MB 468 EGFR-overexpressing triple-negative breast cancer cells through inhibition of EGFR/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Picrasidine J, a Dimeric β-Carboline-Type Alkaloid from Picrasma quassioides, Inhibits Metastasis of Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Picrasidine S Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Picrasidine S Induces cGAS‐Mediated Cellular Immune Response as a Novel Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Picrasidine S Induces cGAS-Mediated Cellular Immune Response as a Novel Vaccine Adjuvant | THE LEI GROUP [chem.pku.edu.cn]

Picrasidine M: A Potential Therapeutic Agent - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picrasidine M, a dimeric β-carboline alkaloid isolated from the root bark of Picrasma quassioides, represents a promising but underexplored candidate for therapeutic development.[1] While direct experimental data on this compound is limited, its structural similarity to other pharmacologically active picrasidines, such as Picrasidine I, J, G, and S, suggests a strong potential for analogous anti-inflammatory and anticancer properties. This whitepaper provides a comprehensive technical guide to the potential of this compound, drawing upon the established biological activities and mechanisms of action of its close analogues. Herein, we present extrapolated potential therapeutic applications, detailed experimental protocols for investigation, and visualizations of key signaling pathways likely to be modulated by this compound. This document is intended to serve as a foundational resource for researchers initiating studies into the therapeutic efficacy of this compound.

Introduction to this compound

This compound belongs to the family of bis-β-carboline alkaloids, a class of natural products known for their diverse biological activities.[2] Isolated from Picrasma quassioides, a plant with a history in traditional medicine, this compound possesses a complex heterocyclic structure.[2][3]

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₂N₄O₄ | [4] |

| Molecular Weight | 490.5 g/mol | [4] |

| IUPAC Name | 6-[2-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)ethyl]-1,6-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione | [4] |

| CAS Number | 99964-79-1 | [5] |

While specific pharmacological data for this compound is not yet available in the public domain, the well-documented anti-inflammatory and anticancer effects of its analogues provide a strong rationale for investigating this compound as a potential therapeutic agent.

Potential Therapeutic Applications and Mechanism of Action (Extrapolated from Analogues)